molecular formula C15H14N2O B10850993 N-(4-Ethylphenyl)benzo[d]oxazol-2-amine

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine

Cat. No.: B10850993
M. Wt: 238.28 g/mol
InChI Key: KKIDKWUGBUWNPR-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse pharmacological activities and are extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzo[d]oxazole ring fused with an amine group and an ethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)benzo[d]oxazol-2-amine typically involves the condensation of 4-ethylphenylamine with 2-aminobenzo[d]oxazole. One common method includes the use of uronium-type activating systems such as TBTU/HOBt/DIPEA, which facilitate the formation of amides in moderate to excellent yields without the need for phenolic group protection . Another method involves the use of phosphonic acid anhydride (T3P/Py) to achieve similar results .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-ethylphenyl)benzo[d]oxazol-2-one, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)benzo[d]oxazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells . This suggests that the compound exerts its effects through the Akt/GSK-3β/NF-κB signaling pathway, which is involved in cell survival and apoptosis.

Comparison with Similar Compounds

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine can be compared with other benzo[d]oxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-(4-ethylphenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H14N2O/c1-2-11-7-9-12(10-8-11)16-15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,16,17)

InChI Key

KKIDKWUGBUWNPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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